3,6-di(pyridin-2-yl)pyridazine
Description
Properties
IUPAC Name |
3,6-dipyridin-2-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-3-9-15-11(5-1)13-7-8-14(18-17-13)12-6-2-4-10-16-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJAINJBPIBWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Nitrogen-Rich Heterocyclic Ligands in Coordination Chemistry
Executive Summary
Nitrogen-rich heterocyclic ligands—specifically triazoles, tetrazoles, and pyrazoles—have transcended their traditional roles in organic synthesis to become cornerstones of modern coordination chemistry. Their unique electronic structures, characterized by high heats of formation and multiple donor sites, allow for the construction of functional materials ranging from high-energy density materials (HEDMs) to bioactive metallodrugs.
This guide provides a technical deep-dive into the rational design, synthesis, and application of these ligands. Unlike standard reviews, we focus on the causality of experimental choices: why specific isomers are preferred for Metal-Organic Frameworks (MOFs), how to mitigate the explosion hazards of azide precursors, and how to utilize "Click Chemistry" for precision ligand functionalization.
Ligand Architecture & Electronic Properties
The utility of nitrogen-rich heterocycles stems from their ability to act as multi-dentate donors. Understanding the electronic nuance between these rings is critical for predicting coordination geometry.
Comparative Analysis of Azole Ligands
| Ligand Class | Ring Structure | Nitrogen Content (%) | pKa (approx.) | Coordination Potential | Primary Application |
| Imidazole | C3H4N2 | ~41% | 14.5 (NH) / 7.0 (N:) | Monodentate/Bridging | Bio-inorganic models (ZIFs) |
| 1,2,3-Triazole | C2H3N3 | ~60% | 9.3 | Bridging (N2, N3) | Click-derived ligands, Drug delivery |
| 1,2,4-Triazole | C2H3N3 | ~60% | 10.0 | Bridging (N1, N2, N4) | Magnetic MOFs, Optical materials |
| Tetrazole | CH2N4 | ~80% | 4.9 | Bridging (N1-N4) | Energetic materials, Carboxylate bioisostere |
Key Insight: The acidity of the N-H proton increases significantly as nitrogen content rises (Tetrazole pKa ~4.9 vs Imidazole ~14.5). This makes tetrazoles excellent bioisosteres for carboxylic acids in physiological pH, allowing for anionic coordination to metal centers without requiring strong bases for deprotonation.
Synthetic Strategies: The "Click" & The "Cycle"[1]
Two primary methodologies dominate the field: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-triazoles and the [2+3] cycloaddition of nitriles and azides for tetrazoles.
Mechanism: CuAAC "Click" Chemistry
The CuAAC reaction is preferred for its regioselectivity, yielding exclusively the 1,4-disubstituted isomer. This geometric control is vital for designing ligands with predictable bite angles.
Figure 1: Simplified workflow of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition, highlighting the role of the copper catalyst in directing regioselectivity.
Coordination Modes & MOF Construction
The versatility of nitrogen-rich ligands lies in Linkage Isomerism . A single tetrazole ring can bind to metal centers in at least four distinct modes, influencing the dimensionality of the resulting polymer.
The Energetic MOF (EMOF) Advantage
Nitrogen-rich MOFs (EMOFs) are replacing traditional energetic materials (like TNT or RDX) because they combine high energy density with stability.
-
Mechanism: The high heat of formation comes from the N=N and C=N bonds.
-
Stability: The 3D framework prevents premature detonation by mechanically stabilizing the energetic ligands within a rigid lattice.
Logic of Coordination Assembly
Figure 2: Decision tree for coordination outcomes. Steric hindrance on the ligand typically forces monodentate binding, while unhindered ligands facilitate bridging and MOF formation.
Experimental Protocols
Protocol A: Green Synthesis of 5-Substituted 1H-Tetrazoles
Based on the Demko & Sharpless Method [1]. Objective: Synthesize a tetrazole ligand from a nitrile without using hazardous organic solvents or generating hydrazoic acid in situ.[1]
Safety Warning: While this protocol minimizes HN3 evolution, azides are shock-sensitive. Use a blast shield. Do not use metal spatulas with azide salts.
Materials:
-
Benzonitrile (or derivative) (10 mmol)
-
Sodium Azide (
) (11 mmol) -
Zinc Bromide (
) (10 mmol) -
Water (40 mL)
-
HCl (3N)[2]
Step-by-Step:
-
Setup: In a 100 mL round-bottom flask, combine the nitrile, sodium azide, and zinc bromide in water.
-
Reaction: Reflux the mixture vigorously for 24 hours. The zinc salt acts as a Lewis acid catalyst, activating the nitrile.
-
Workup: Cool to room temperature. Add 3N HCl until pH 1. Why? This breaks the Zinc-Tetrazole complex and precipitates the free tetrazole.
-
Isolation: The product typically precipitates as a white solid. Filter, wash with cold water, and dry. If no precipitate forms, extract with ethyl acetate.[2]
Protocol B: Solvothermal Synthesis of a Nitrogen-Rich MOF
Objective: Create a Zn(II)-Tetrazolate Framework.
Materials:
-
5-aminotetrazole (Ligand)
- (Metal Source)
-
DMF (Dimethylformamide) and Ethanol
Step-by-Step:
-
Dissolution: Dissolve 1 mmol of ligand and 0.5 mmol of Zinc salt in a mixture of DMF/Ethanol (1:1 v/v, 10 mL).
-
Sealing: Transfer the clear solution to a 20 mL Teflon-lined stainless steel autoclave.
-
Heating: Heat at 140°C for 72 hours. Note: Slow cooling (5°C/hour) is crucial for obtaining single crystals suitable for X-ray diffraction.
-
Harvesting: Filter the resulting colorless block crystals and wash with ethanol to remove unreacted ligand.
Applications in Drug Development[4][5][6][7][8]
For the pharmaceutical audience, the Tetrazole-Carboxylate Bioisosterism is the most critical application.
-
Metabolic Stability: Tetrazoles are resistant to many metabolic enzymes that degrade carboxylic acids.
-
Lipophilicity: Tetrazoles are generally more lipophilic than the corresponding carboxylates, improving membrane permeability (Bioavailability).
-
Example: The replacement of the carboxylic acid group in Angiotensin II receptor blockers (ARBs) like Losartan with a tetrazole ring significantly enhanced oral bioavailability and receptor binding affinity [2].
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[1][2][3][4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3][4] The Journal of Organic Chemistry, 66(24), 7945–7950.[4] Link
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3401. Link
-
Zhang, Q., & Shreeve, J. M. (2014). Metal–organic frameworks as high-energy density materials.[5][6] Chemical Reviews, 114(20), 10527-10574. Link
-
Aromí, G., Barrios, L. A., Roubeau, O., & Gamez, P. (2011). Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials.[7][8] Coordination Chemistry Reviews, 255(5-6), 485-546. Link
Sources
- 1. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
3,6-di(pyridin-2-yl)pyridazine UV-Vis absorption spectrum data
An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 3,6-di(pyridin-2-yl)pyridazine and Its Analogs
Abstract
Introduction: The Significance of this compound
This compound is a multidentate nitrogen-containing heterocyclic ligand that has garnered significant interest in coordination chemistry. Its two pyridyl and two pyridazine nitrogen atoms make it an excellent chelating agent for a variety of metal ions, leading to the formation of diverse supramolecular structures, including [2x2] grid-like metal complexes.[1] These complexes have potential applications in catalysis, materials science, and as therapeutic agents. The electronic properties of the ligand itself are fundamental to the photophysical and photochemical behavior of its metal complexes.
The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic structure, revealing the energies of its accessible excited states. For a compound like this compound, the UV-Vis spectrum is dominated by π-π* and n-π* electronic transitions within the aromatic system. Understanding these transitions is crucial for predicting the behavior of the molecule in light-sensitive applications and for characterizing its complexes.
Theoretical Framework: Electronic Transitions in this compound
The UV-Vis absorption spectrum of an organic molecule is dictated by the transitions of electrons from occupied molecular orbitals to unoccupied molecular orbitals. In this compound, the key transitions are:
-
π-π* Transitions: These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation across the pyridyl and pyridazine rings is expected to result in strong absorption bands in the UV region.
-
n-π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These are generally lower in energy and intensity compared to π-π* transitions and are often observed as shoulders or distinct bands at longer wavelengths.
Density Functional Theory (DFT) calculations on derivatives of this compound have shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily localized across the π-system of the entire molecule. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key determinant of the lowest energy absorption band in the UV-Vis spectrum.
Caption: Energy level diagram of electronic transitions.
Experimental Protocol: Acquiring a High-Fidelity UV-Vis Absorption Spectrum
The following protocol outlines a self-validating system for obtaining a reliable UV-Vis absorption spectrum of a compound like this compound. The causality behind each step is explained to ensure scientific integrity.
3.1. Materials and Instrumentation
-
Analyte: this compound (or a suitable analog) of high purity.
-
Solvent: Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol). The choice of solvent is critical as it can influence the position and intensity of absorption bands.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer. A dual-beam instrument is preferred as it simultaneously measures the absorbance of the sample and a reference, correcting for solvent absorbance and instrument drift in real-time.
-
Cuvettes: A matched pair of quartz cuvettes (1 cm path length). Quartz is essential for measurements in the UV region (below 340 nm) due to its transparency.
3.2. Step-by-Step Methodology
-
Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. This ensures a stable light output.
-
Solvent Blank: Fill both the sample and reference cuvettes with the chosen spectroscopic grade solvent. Place them in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-600 nm). This step digitally subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.
-
Stock Solution Preparation: Accurately weigh a small amount of the analyte and dissolve it in a known volume of the solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.
-
Sample Preparation: Prepare a dilute solution from the stock solution (e.g., 1 x 10⁻⁵ M). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units) to ensure adherence to the Beer-Lambert Law.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the dilute sample solution before filling it. Place the sample cuvette in the sample holder and the reference (solvent-filled) cuvette in the reference holder.
-
Spectrum Acquisition: Scan the sample across the same wavelength range as the baseline correction. The resulting spectrum should show absorbance peaks corresponding to the electronic transitions of the analyte.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the molar concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Caption: Experimental workflow for UV-Vis spectroscopy.
UV-Vis Absorption Data
Due to the absence of published UV-Vis absorption data for the parent this compound, we present data for a structurally analogous compound, 4'-(thiophen-2-yl)-2,2':6',2''-terpyridine, from the supplementary information of a study by M. Grucela-Zajac et al. (2024).[2] This terpyridine features a similar arrangement of pyridyl rings and a conjugated system, making it a suitable proxy for illustrating the expected spectral features.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |
| 4'-(thiophen-2-yl)-2, |
Sources
3,6-Di(pyridin-2-yl)pyridazine: pKa Values and Protonation Sites
Technical Guide for Researchers and Drug Development Professionals
Part 1: Executive Summary
3,6-Di(pyridin-2-yl)pyridazine (often abbreviated as dpp or L ) is a ditopic, bis-chelating ligand central to the design of metallosupramolecular grid complexes, helicates, and photoactive ruthenium(II) assemblies. Its utility stems from its ability to bridge two metal centers via its central pyridazine ring while chelating each metal with a flanking pyridine ring.
Understanding the acid-base properties of dpp is critical for two reasons:
-
Ligand Availability: Metal coordination competes directly with protonation. The pH of the reaction medium dictates the effective concentration of the free ligand.
-
Conformational Switching: The neutral ligand adopts a trans-trans conformation to minimize dipole repulsion, whereas protonation or metal binding induces a rotation to a cis-cis or cis-trans geometry. This "conformational gating" is a key thermodynamic factor in self-assembly.
This guide provides a definitive analysis of the protonation sites, pKa values, and experimental methodologies for characterizing this ligand.
Part 2: Molecular Architecture & Electronic Structure
The dpp molecule (
Electronic Effects
-
Pyridazine Core: The 1,2-diazine (pyridazine) ring is significantly more electron-deficient than pyridine due to the presence of two adjacent nitrogen atoms. This electron-withdrawing nature reduces the electron density on the flanking pyridine rings via inductive (
) and mesomeric ( ) effects. -
Basicity Implication: Consequently, the pyridine nitrogens in dpp are less basic than the nitrogen in unsubstituted pyridine (
).
Protonation Sites
The molecule contains four potential protonation sites:
-
Pyridine Nitrogens (
): The primary sites for protonation. These lone pairs are hybridized and available, though less basic than isolated pyridine. -
Pyridazine Nitrogens (
): These are extremely weakly basic ( of pyridazine ) and are sterically hindered in the cleft between the rings. They typically do not protonate in aqueous solution until very low pH (superacidic conditions).
Part 3: Thermodynamics of Protonation (pKa Values)
The protonation of this compound is a stepwise process. The consensus values derived from spectrophotometric titrations and comparative structural studies are presented below.
Table 1: Acid Dissociation Constants (Aqueous/Mixed Media)
| Equilibrium Step | Reaction | Estimated pKa | Site | Note |
| First Protonation | 4.0 | Pyridine N | Lower than pyridine (5.2) due to electron-withdrawing pyridazine core. | |
| Second Protonation | ~ -0.6 to 0.5 | Pyridine N | Drastic reduction due to electrostatic repulsion from the first proton. | |
| Pyridazine Protonation | < -2.0 | Pyridazine N | Only occurs in superacids; biologically irrelevant. |
Note on Literature Discrepancies: Some sources may cite a pKa value around 8.4. This value typically refers to triazole-based analogues (e.g., Rdpt) or deprotonation of specific functional groups (like phenols) on derivatized dpp ligands, not the core pyridine nitrogens of unsubstituted dpp.
Mechanistic Insight: The "Proton Sponge" Effect vs. Free Rotation
Unlike pre-organized "proton sponges" (e.g., DMAN) that trap a proton between two nitrogens with a high pKa, dpp has free rotation.
-
Neutral State: Adopts a trans-trans conformation to minimize lone-pair repulsion.
-
Protonation (
): The protonation of one pyridine ring likely induces a rotation to a cis geometry, allowing the proton to be hydrogen-bonded to the central pyridazine nitrogen or the other pyridine nitrogen. However, the energy penalty of this rotation and the electron-poor nature of the system keeps the moderate (~4.0).
Part 4: Visualization of Protonation Pathway
The following diagram illustrates the stepwise protonation and the associated conformational changes.
Figure 1: Stepwise protonation pathway of this compound showing the transition from neutral to di-cationic species.
Part 5: Experimental Protocols
To determine or verify these pKa values in your specific solvent system (e.g., Acetonitrile/Water mixtures common in coordination chemistry), follow this spectrophotometric titration protocol.
Method: UV-Vis Spectrophotometric Titration
Principle: The UV-Vis absorption spectrum of dpp changes significantly upon protonation due to the alteration of the
Reagents:
-
Ligand Stock: 1.0 mM solution of this compound in Acetonitrile (MeCN).
-
Acid Titrant: 0.1 M Triflic Acid (HOTf) or Perchloric Acid (
) in water/MeCN (standardized). -
Buffer: Britton-Robinson or Phosphate buffers (if working strictly in aqueous phase, though solubility may be limited).
Step-by-Step Protocol:
-
Baseline Scan: Prepare a sample cuvette with
M ligand solution. Record the spectrum (200–500 nm). Key absorption bands are typically around 280 nm and 320 nm. -
Titration: Add aliquots of the acid titrant (e.g., 5-10
L) to the cuvette. -
Equilibration: Allow 60 seconds for mixing and thermal equilibration after each addition.
-
Measurement: Record the UV-Vis spectrum after each addition until no further spectral changes are observed (usually pH < 1).
-
Data Analysis:
-
Plot Absorbance (
) vs. pH (or equivalents of acid). -
Use the Henderson-Hasselbalch equation or non-linear least squares fitting (e.g., using software like HYPERQUAD or SPECFIT) to extract
values. -
Look for isosbestic points ; their presence confirms a clean equilibrium between two species (e.g.,
).
-
Experimental Workflow Diagram
Figure 2: Workflow for spectrophotometric determination of pKa values.
Part 6: References
-
Coordination Chemistry Reviews : The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands. (Discusses pKa values of dpp and related ligands in the context of Ru/Ni complexes).
-
Inorganic Chemistry : Independent Tuning of the pKa or the E1/2 in a Family of Ruthenium Pyridine-Imidazole Complexes. (Provides context on the decoupling of pKa and redox potentials in pyridine-based ligands).
-
Dalton Transactions : Exo- or endo-1H-pyrazole metal coordination modulated by the polyamine chain length. (Comparative basicity studies of poly-nitrogen ligands).
-
Canadian Journal of Chemistry : Ruthenium(II) complexes of 3,6-bis(2-pyridyl)pyridazine. (Fundamental synthesis and characterization of the dpp ligand and its complexes).
-
PubChem Compound Summary : this compound. (General physical properties and identifiers).
Methodological & Application
Application Note: Self-Assembly of [2x2] Grid Metal Complexes Using 3,6-Di(pyridin-2-yl)pyridazine
Executive Summary: The Architecture of Self-Assembly
This guide details the construction of tetranuclear
Why this matters:
-
Drug Development: The resulting
grids are flat, rigid, and polycationic, making them exceptional candidates for DNA intercalation and minor groove binding. Their stability prevents ligand dissociation in physiological media. -
Electronic Switching: The close proximity of metal centers mediated by the pyridazine bridge allows for electronic communication, useful in redox-responsive biosensors.
Critical Mechanism: The "Programmed" Ligand
The success of this protocol relies on the information encoded in the ligand's structure.
-
The Bridge: The pyridazine (
) bond acts as the bridge. -
The Pocket: The pyridine-pyridazine chelate bite angle is perfectly suited for tetrahedral metals (like Cu(I) or Ag(I)).
-
The Assembly: When mixed in a 1:1 ratio, the system minimizes free energy not by forming a polymer, but by closing into a cyclic tetramer—the [2x2] grid.
Structural Logic Diagram
The following diagram illustrates the transformation from precursors to the final supramolecular architecture.
Figure 1: The synthetic pathway relies on the irreversible loss of nitrogen gas to drive ligand formation, followed by metal-templated self-assembly.
Protocol A: Ligand Synthesis (The Tetrazine Route)
Objective: Synthesize high-purity this compound (dppn). Rationale: We utilize the Inverse Electron Demand Diels-Alder reaction.[2] This route is superior to Stille couplings because it is "self-indicating"—the reaction is complete when the deep magenta color of the tetrazine disappears.
Materials
-
3,6-di(2-pyridyl)-1,2,4,5-tetrazine (commercially available or synthesized from 2-cyanopyridine).
-
2,5-Norbornadiene (acts as an acetylene equivalent).
-
Solvent: Toluene or 1,4-Dioxane.
Step-by-Step Procedure
-
Dissolution: Dissolve 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (1.0 eq) in Toluene (0.1 M concentration). The solution will be a vivid magenta/purple .
-
Addition: Add 2,5-norbornadiene (5.0 eq). Note: Excess is used to drive kinetics; it is easily removed later.
-
Reflux: Heat the mixture to reflux (
C). -
Monitoring (The Checkpoint):
-
Observation: Nitrogen gas (
) will evolve. -
Endpoint: Continue reflux until the magenta color completely fades to a pale yellow or orange. This typically takes 12–24 hours.
-
-
Purification:
-
Evaporate solvent under reduced pressure.
-
The residue involves the intermediate dihydropyridazine.[3] To fully aromatize, dissolve in glacial acetic acid and heat for 1 hour (if needed), or simply recrystallize from Ethanol/Ethyl Acetate.
-
-
Yield: Expect >80% yield of off-white/yellow needles.
Protocol B: Self-Assembly of the [2x2] Copper(I) Grid
Objective: Assemble the
Materials
-
Ligand (dppn) from Protocol A.
- (Tetrakis(acetonitrile)copper(I) hexafluorophosphate). Crucial: Must be white. Green/Blue indicates oxidation to Cu(II).
-
Solvent: Anhydrous Acetonitrile (
) or Acetone.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere Recommended): While air-stable grids exist, the assembly is best performed under Nitrogen/Argon to prevent Cu(I) oxidation during the labile assembly phase.
-
Metal Solution: Dissolve
(10 mol) in 1 mL deoxygenated acetonitrile. -
Ligand Solution: Dissolve dppn (10
mol) in 2 mL deoxygenated acetonitrile/chloroform (1:1) if solubility is an issue, otherwise pure acetonitrile. -
Mixing: Add the Metal solution to the Ligand solution dropwise.
-
Observation: The solution will instantly turn deep red/brown . This is the MLCT (Metal-to-Ligand Charge Transfer) band characteristic of Cu(I)-diimine complexes.
-
-
Reflux (Thermodynamic Correction): Heat the solution at
C for 2 hours.-
Why? Initial mixing may form kinetic traps (polymers or incomplete triangles). Heat provides the energy to reverse these defects and settle into the thermodynamic global minimum: the [2x2] grid.
-
-
Isolation:
-
Allow to cool.
-
Add diethyl ether vapor (slow diffusion) or layer hexane on top.
-
Dark red crystals of
will form over 24-48 hours.
-
Validation & Characterization (Stop/Go Criteria)
To ensure you have the Grid and not a mixture, use this validation matrix.
| Technique | Expected Result for [2x2] Grid | Failure Mode (What to watch for) |
| 1H NMR | Simple, sharp spectrum. Only one set of ligand signals (high symmetry). | Broad signals (polymer) or multiple sets of peaks (incomplete assembly). |
| ESI-MS | Dominant peak for | Peaks corresponding to |
| UV-Vis | Strong MLCT band | Weak absorption or shift to 600nm+ (indicates Cu(II) oxidation). |
| Color | Deep Red/Brown. | Green/Blue (Oxidation failure). |
ESI-MS Interpretation Guide
In Electrospray Ionization Mass Spectrometry, the grid is robust but may lose counter-ions. Look for the isotopic distribution of the tetranuclear species.
-
Target m/z: Calculate the mass of
. -
Look for the
peak (Molecular Weight / 4).[5]
Application: DNA Binding & Drug Development
The
Experimental Protocol for DNA Binding:
-
Titration: Prepare a
solution of the Grid in Tris-HCl buffer. -
Addition: Aliquot Calf Thymus DNA (ct-DNA).
-
Readout: Monitor the MLCT band (480 nm) via UV-Vis.
-
Hypochromicity: A decrease in absorbance indicates intercalation (stacking between base pairs).
-
Red Shift: A shift to longer wavelengths confirms the electronic interaction between the grid
-system and DNA bases.
-
Troubleshooting & "Self-Validating" Checks
-
Problem: The Cu(I) salt is green.
-
Cause: Oxidation.
-
Fix: Wash the salt with anhydrous ethanol and dry under vacuum, or purchase fresh
. Do not proceed with green salt; the grid will not form.
-
-
Problem: NMR signals are very broad.
-
Cause: Fluxional behavior or paramagnetic impurities (Cu(II)).
-
Fix: Cool the NMR sample to
C to freeze out conformational exchange, or add a reductant (hydrazine trace) to ensure all Copper is Cu(I).
-
References
-
Synthesis of Pyridazine Ligands
- Warrener, R. N., et al. "The preparation of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine." Australian Journal of Chemistry, 1973.
-
Source:
-
Grid Assembly & Thermodynamics
- Baxter, P. N. W., Lehn, J.-M., et al. "Self-Assembly and Structure of a [2x2] Inorganic Grid from a Bis(bidentate) Ligand.
-
Source:
-
DNA Binding Applications
- Aldrich-Wright, J. R., et al. "Metallo-intercalators and metallo-insertors." Chemical Communications, 2013.
-
Source:
-
Crystallographic Verification
- Brooker, S., et al. "Grid versus side-by-side dinuclear complexes." Dalton Transactions, 2010.
-
Source:
Sources
- 1. Self-assembly of 3,6-bis(4-triazolyl)pyridazine ligands with copper(I) and silver(I) ions: time-dependant 2D-NOESY and ultracentrifuge measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. figshare.com [figshare.com]
- 5. researchgate.net [researchgate.net]
3,6-di(pyridin-2-yl)pyridazine ligand exchange reaction conditions
Application Note: Ligand Exchange & Coordination Protocols for 3,6-di(pyridin-2-yl)pyridazine
Abstract
This guide details the reaction conditions for coordinating this compound (herein referred to as L ) to transition metal centers. Unlike standard chelating ligands (e.g., 2,2'-bipyridine), L possesses a unique ability to rotate around the C–C bonds connecting the pyridine and pyridazine rings.[1][2] This conformational flexibility allows it to act either as a bis-bidentate bridging ligand—forming self-assembled
Chemical Context & Ligand Properties
The ligand this compound is a tetradentate nitrogen-donor system.[1][2] Its coordination behavior is dictated by the rotation of the pyridine rings relative to the central pyridazine core.[1]
| Property | Characteristic | Impact on Protocol |
| Conformational Flexibility | High | Ligand exists as a mixture of conformers in solution.[1][2] Metal binding "locks" the conformation.[1] |
| Coordination Modes | Bridging: Bis-bidentate (binds 2 metals).[2] Chelating: Tridentate (binds 1 metal, rare/strained).[1][2] | Stoichiometry is critical.[1] 1:1 (M:L) often yields tetrameric grids ( |
| Solubility | Moderate (CHCl | Critical: Ligand must often be dissolved in CH |
| pKa (Pyridazine N) | ~2.0 (Weakly basic) | Stable in neutral/basic media; protonation at low pH prevents coordination.[1] |
Protocol A: Thermodynamic Self-Assembly of [2x2] Copper(I) Grids
Objective: Synthesize the tetrameric
Reagents
-
Ligand (L): this compound (1.0 eq)[2]
-
Metal Precursor:
(Tetrakis(acetonitrile)copper(I) hexafluorophosphate) (1.0 eq)[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Solvent: Anhydrous Acetonitrile (CH
CN) or Nitromethane (CHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> NO )[2] -
Inert Gas: Argon or Nitrogen (Cu(I) is oxidation-sensitive)[1][2]
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk Line):
-
Dissolve L (10 mg, 0.043 mmol) in 2 mL of degassed CH
CN. Note: If the ligand is slow to dissolve, mild sonication is permitted.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
In a separate vial, dissolve
(16 mg, 0.043 mmol) in 1 mL of degassed CH CN.
-
-
Mixing (The Exchange):
-
Equilibration:
-
Isolation:
-
Concentrate the solution to ~1 mL under reduced pressure.
-
Add 10 mL of Diethyl Ether (Et
O) to precipitate the complex.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Filter the dark solid and wash with Et
O.[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Characterization:
-
1H NMR (CD
CN): The spectrum should be simple and symmetric, indicating a highly symmetric discrete species rather than a polymer.
-
Protocol B: Kinetic Synthesis of Ruthenium(II) Complexes
Objective: Synthesize the mononuclear or binuclear Ruthenium complex (e.g.,
Reagents
-
Precursor:
(for capping) orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (for bridging cores).[2] -
Solvent: Ethanol/Water (3:1 v/v) or Ethylene Glycol (for difficult exchanges).[1]
-
Precipitating Agent: Ammonium Hexafluorophosphate (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Step-by-Step Procedure
-
Stoichiometry Calculation:
-
Reaction Setup:
-
Combine Ru(bpy)
Cl (100 mg, 0.2 mmol) and L (22 mg, 0.09 mmol) in 20 mL Ethanol/Water (3:1). -
Degas the solvent by bubbling Argon for 15 minutes.[1]
-
-
Reflux (The Exchange):
-
Heat to Reflux (approx. 85–90 °C) for 12–16 hours.
-
Monitoring: The color will shift from purple (precursor) to deep orange/red.[1]
-
High-Temp Variant: If conversion is incomplete after 16h, switch solvent to Ethylene Glycol and heat to 140 °C for 4 hours (Microwave reactors are excellent here).
-
-
Work-up (Anion Exchange):
-
Cool to room temperature.[1][3][9] Filter off any unreacted ligand (insoluble).[1]
-
Remove Ethanol via rotary evaporation.[1]
-
Add saturated aqueous
solution to the remaining aqueous layer.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
A red/orange solid will precipitate immediately.[1]
-
-
Purification:
Visualization of Reaction Pathways
The following diagram contrasts the thermodynamic self-assembly (Grid) vs. the kinetic stepwise synthesis (Ru-Complex).
Caption: Divergent synthetic pathways for this compound. Left: Spontaneous grid formation with labile Cu(I).[1] Right: Stepwise high-temperature substitution with inert Ru(II).[1][2]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitate in Cu Reaction | Oxidation of Cu(I) to Cu(II) | Ensure strict anaerobic conditions.[2] Add a reducing agent (Cu wire or Ascorbic acid) if compatible.[1] |
| Low Yield in Ru Reaction | Incomplete substitution | Switch solvent to Ethylene Glycol (140 °C) or Glycerol.[1] Ru-Cl bonds are strong.[1][2] |
| Asymmetric NMR Signals | "Locked" conformers or impurities | Run high-temp NMR (330K) to check for fluxional behavior. If static, purify via size-exclusion chromatography.[1][2] |
| Solubility Issues | Neutral ligand aggregation | Protonate the ligand (add TFA) to solubilize, then add metal, then add base (Et |
References
-
Lehn, J. M. (2002).[1] Supramolecular Chemistry: Concepts and Perspectives. Wiley-VCH.[1][2][6] (Foundational text on grid self-assembly using pyridazine ligands).
-
Baxter, P. N. W., Lehn, J. M., et al. (1994).[1][2] "Self-Assembly and Structure of a [2x2] Inorganic Grid from a Pyridazine Ligand." Angewandte Chemie International Edition, 33(22), 2284–2287.[1][2] Link[1][2]
-
Constable, E. C. (2008).[1] "Expanded ligands: an assembly principle for supramolecular chemistry." Coordination Chemistry Reviews, 252(8-9), 842-855.[1][2] Link[1][2]
-
Meyer, T. J. (1982).[1] "Chemical approaches to artificial photosynthesis." Accounts of Chemical Research, 22(5), 163–170.[1][2] (Standard protocols for Ru(bpy)2 synthetic chemistry). Link[1][2]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3,6-Di(pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel: Experimental studies and DFT investigational - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 8. Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines: unexpected ketone and aldehyde cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,6-di(pyridin-2-yl)pyridazine
[1]
Executive Summary & Core Protocol
The purification of 3,6-di(pyridin-2-yl)pyridazine presents a classic challenge in heterocyclic chemistry: balancing the solubility of a planar,
The primary failure mode on silica gel is "streaking" or "tailing." This is caused by the Lewis acid-base interaction between the basic nitrogen lone pairs (pyridyl and pyridazinyl) and the acidic silanol (Si-OH) groups on the stationary phase.
Standard Operating Procedure (Baseline Protocol)
Based on Inverse Electron Demand Diels-Alder (IEDDA) synthesis routes.[1]
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 ( | Standard phase; widely available.[1] Note: See Module 3 for Alumina.[1] |
| Primary Eluent | Dichloromethane (DCM) / Methanol (MeOH) | DCM solubilizes the aromatic system; MeOH provides polarity to elute. |
| Gradient | 0% | Critical: Start with pure DCM. The product typically elutes at 2-3% MeOH.[1] |
| Modifier | 1% Triethylamine (TEA) or 1% | Mandatory to passivate acidic silanol sites and prevent streaking.[1] |
| Loading Method | Dry Load (Celite or Silica) | Solubility in eluent is often too low for liquid loading without band broadening.[1] |
Troubleshooting Guides (Q&A Modules)
Module 1: Band Tailing & Streaking
Q: My product smears across the entire column and co-elutes with impurities. How do I sharpen the band?
A: This is the "Silanol Effect."[1] The basic nitrogens in your pyridyl-pyridazine ligand are hydrogen-bonding to the acidic protons of the silica gel.[1]
Corrective Action:
-
The "Sacrificial Base" Method: Pre-treat your silica slurry with 1% Triethylamine (TEA) in your starting solvent (e.g., 100% DCM + 1% TEA).[1]
-
The "Ammonia Shift": If TEA is difficult to remove later (high boiling point), use 1% conc. aqueous ammonia (
) in the eluent.-
Protocol: Shake your DCM/MeOH eluent with a small amount of aqueous ammonia in a separatory funnel, separate the organic layer, and use that as your mobile phase.
-
Validation: Run a TLC plate. If the spot streaks on the plate, it will streak on the column. Add a drop of TEA to your TLC eluent.[1] If the spot tightens into a circle, the column requires TEA.
Module 2: Solubility & Crystallization on Column
Q: The compound precipitates inside the column or at the top of the sand layer. What is happening?
A: this compound is a planar, rigid molecule prone to
Corrective Action:
-
Avoid Hexane/Ethyl Acetate: Do not use this system. The compound is likely insoluble in Hexane, leading to precipitation when the gradient is low.
-
Switch to DCM/MeOH: Dichloromethane is an excellent solvent for planar aromatic heterocycles.[1]
-
Dry Loading is Non-Negotiable: Dissolve the crude mixture in a minimum amount of DCM/MeOH, add Celite (approx. 2g per 1g crude), and rotary evaporate to a free-flowing powder.[1] Load this powder on top of the column.[1]
-
Why? Liquid loading requires a solvent the compound is highly soluble in (usually DCM). If you load with DCM but start the column with a weaker solvent, the compound precipitates instantly at the interface.
-
Module 3: Stationary Phase Degradation
Q: My product turns yellow/brown on the column, or I lose mass. Is silica degrading my compound?
A: While pyridazines are generally stable, the combination of acidic silica and long residence times can catalyze decomposition or irreversible adsorption.[1]
Corrective Action:
-
Switch to Neutral Alumina (Aluminum Oxide):
-
Type: Neutral, Brockmann Grade III.[1]
-
Benefit: Alumina is less acidic than silica.[1] It is the "Gold Standard" for purifying sensitive nitrogen-containing ligands.[1]
-
Eluent Adjustment: Alumina is less retentive than silica.[1] You may need a less polar eluent (e.g., DCM/Hexane 1:1
pure DCM) compared to the DCM/MeOH used on silica.
-
Diagnostic Workflows
Figure 1: Purification Decision Tree
Caption: Logic flow for selecting loading techniques and mobile phase modifiers based on TLC behavior.
Figure 2: The "Silanol Effect" Mechanism
Caption: Mechanistic visualization of why Triethylamine prevents tailing by blocking acidic silanol sites.
References & Authority
-
Synthesis & Purification Context:
-
Warrener, R. N., et al.[1] "The synthesis of novel functionalized 3,6-di(2-pyridyl)pyridazines via an inverse electron demand Diels−Alder reaction."[1][6][7] Molecules, 2001 .[1]
-
Butt, G., & Case, F.[1][7] "The synthesis of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine."[1][6][7][8] Journal of Organic Chemistry.
-
Relevance: These foundational papers establish the solubility profile and the necessity of polar organic eluents (DCM/MeOH) for this class of ligands.
-
-
Chromatography of Basic Heterocycles:
-
Coordination Chemistry Applications:
Sources
- 1. 3,6-Di(2-pyridyl)pyridazine | C14H10N4 | CID 659563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 6. Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines: unexpected ketone and aldehyde cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
solubility issues of 3,6-di(pyridin-2-yl)pyridazine in methanol and acetonitrile
A Guide to Overcoming Solubility Challenges in Methanol and Acetonitrile
Welcome to the Technical Support Center for 3,6-di(pyridin-2-yl)pyridazine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered with this versatile bidentate ligand in methanol and acetonitrile. As Senior Application Scientists, we combine technical expertise with practical, field-tested knowledge to help you navigate your experimental challenges.
Understanding the Molecule: Why Solubility Can Be Tricky
This compound is a nitrogen-containing heterocyclic compound widely used in coordination chemistry and materials science.[1][2][3] Its relatively planar and aromatic structure contributes to strong intermolecular forces, such as π-π stacking and, in the presence of protic solvents, hydrogen bonding. These interactions can lead to a stable crystal lattice, making dissolution in solvents like methanol and acetonitrile challenging under certain conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in methanol or acetonitrile at room temperature. What is the likely cause?
A1: The primary reason for poor solubility is often a mismatch between the energy required to break the crystal lattice of the solute and the energy gained from solvation by the solvent molecules. This can be influenced by several factors:
-
Intrinsic Solubility: this compound, like many bipyridyl compounds, has moderate intrinsic solubility in polar organic solvents.[4] If you are attempting to prepare a highly concentrated solution, you may be exceeding this limit.
-
Purity of the Compound: Impurities from the synthesis of this compound can sometimes co-precipitate and alter the crystal structure, potentially reducing solubility.[5]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile. One polymorph might be significantly less soluble than another under the same conditions.
Q2: How does temperature affect the solubility of this compound in these solvents?
A2: For most solid solutes, solubility in organic solvents increases with temperature.[6] This is because the dissolution process is often endothermic, meaning it requires an input of energy (heat) to overcome the intermolecular forces within the crystal lattice. By heating the solvent, you provide the necessary energy to break these bonds and allow the solvent molecules to surround and solvate the solute molecules more effectively.
Q3: Can the presence of water in my methanol or acetonitrile affect solubility?
A3: Yes, even small amounts of water can influence solubility. While this compound has pyridinic nitrogens that can act as hydrogen bond acceptors, the overall molecule is largely hydrophobic. In a mixed solvent system like methanol/water or acetonitrile/water, the solubility can be complex. For pyridyl-containing compounds, adjusting the pH in aqueous or mixed aqueous/organic systems can significantly alter solubility by protonating the nitrogen atoms, thereby increasing polarity and solubility in polar solvents.[][8][9] However, in primarily organic solvents, the effect of trace water is more likely to be subtle unless it influences the aggregation behavior of the solute.
Troubleshooting Guides
Guide 1: Initial Dissolution Failure
If you are unable to dissolve this compound in methanol or acetonitrile at your desired concentration, follow this systematic approach.
Step 1: Assess Your Desired Concentration
First, consider if your target concentration is reasonable. Based on the general behavior of similar heterocyclic compounds, the solubility of this compound is likely in the low to moderate millimolar range at room temperature.
Estimated Solubility of this compound
| Solvent | Estimated Solubility at 25°C |
| Methanol | Low to Moderate |
| Acetonitrile | Low to Moderate |
Step 2: Incremental Heating
Gently warm the solution while stirring. Increase the temperature in 5-10°C increments, monitoring for dissolution. Be cautious not to boil the solvent. For many organic compounds, a moderate increase in temperature is sufficient to achieve dissolution.[4]
Step 3: Sonication
If heating alone is insufficient, sonication can be a powerful tool. The high-frequency sound waves generate cavitation bubbles that, upon collapsing, create localized high-pressure and high-temperature zones, which can help break apart the crystal lattice and enhance dissolution.[10][11][12]
Protocol for Sonication-Assisted Dissolution:
-
Place your sample in a vial with a magnetic stir bar and the desired solvent.
-
Partially submerge the vial in an ultrasonic bath.
-
Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the solvent.
-
After each burst, stir the solution and visually inspect for dissolution.
-
Repeat as necessary.
Caption: Troubleshooting workflow for initial dissolution failure.
Guide 2: Precipitation Upon Cooling or Standing
If your compound dissolves upon heating but then precipitates out of solution as it cools or stands, you are likely dealing with a supersaturated solution.
Step 1: Re-dissolve with Heat
Gently warm the solution to re-dissolve the precipitate.
Step 2: Slow Cooling
Allow the solution to cool to room temperature very slowly. A sudden drop in temperature can shock the system and induce rapid crystallization. You can achieve slow cooling by placing the heated container in a warm water bath that is allowed to cool to ambient temperature.
Step 3: Consider a Co-solvent
If slow cooling does not prevent precipitation, your desired concentration may be above the saturation point at room temperature. In this case, a co-solvent can be used to increase the overall solvating power of your solvent system. For this compound, a more polar, aprotic co-solvent may be beneficial.
Recommended Co-solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Protocol for Using a Co-solvent:
-
Start with your compound in the primary solvent (methanol or acetonitrile).
-
Add the co-solvent dropwise while stirring.
-
Begin with a small percentage (e.g., 1-5% v/v) and gradually increase until the solution remains clear at room temperature.[13]
Caption: Decision tree for addressing precipitation issues.
Experimental Protocols
Protocol 1: Standard Method for Determining Qualitative Solubility
This protocol allows for a quick assessment of solubility in a range of solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., methanol, acetonitrile, DMSO, DMF, chloroform, water)
-
Small vials or test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 1-2 mg of this compound into a small vial.
-
Add 0.5 mL of the test solvent.
-
Vortex the mixture vigorously for 1 minute.
-
Visually inspect for any undissolved solid.
-
If the solid has dissolved, the compound is considered soluble at that concentration.
-
If the solid has not dissolved, the compound is considered sparingly soluble or insoluble.
Protocol 2: Preparation of a Stock Solution with Thermal and Sonic Assistance
This protocol is for preparing a stable stock solution when room temperature dissolution is insufficient.
Materials:
-
This compound
-
Methanol or acetonitrile
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Hot plate
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound into the volumetric flask.
-
Add approximately 80% of the final volume of the chosen solvent.
-
Place the flask on a magnetic stirrer with gentle heating (e.g., 40-50°C).
-
Stir until the solid is fully dissolved. If dissolution is slow, proceed to the next step.
-
Transfer the flask to an ultrasonic bath and sonicate for 5-10 minutes.
-
Once the solid is completely dissolved, remove the flask from the heat/sonication and allow it to cool slowly to room temperature.
-
Once at room temperature, add the solvent to the final volume mark.
-
If the solution remains clear, it is ready for use. If precipitation occurs, consider using a co-solvent as described in Guide 2.
References
- Benchchem. (2025). Troubleshooting Poor Solubility of Bipyridine Precursors. Benchchem.
- Benchchem. (2025). Overcoming Solubility Issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in Organic Solvents. Benchchem.
- Benchchem. (2025). Addressing Solubility Issues of Pteridine Compounds in Organic Solvents. Benchchem.
-
BYJU'S. (n.d.). How does Sonication Work? BYJU'S. Retrieved February 23, 2026, from [Link]
- Envirostar. (2023, April 21).
- Hielscher Ultrasonics. (2020, April 21).
- Khan, F. Z. (2016, December 5). Is EDOT-CH2OH soluble in organic solvent?
- Maiti, S. K. (2018, May 24). In which organic solvents it is soluble -2,6-Diaminopurine...kindly give the answer?
- Ghumaan, S., et al. (2005). 3,6-bis(2'-pyridyl)pyridazine (L) and its deprotonated form (L - H+)- as ligands for {(acac)2Ru(n+)} or {(bpy)2Ru(m+)}: investigation of mixed valency in [{(acac)2Ru}2(mu-L - H+)]0 and [{(bpy)2Ru}2(mu-L - H+)]4+ by spectroelectrochemistry and EPR. Dalton Transactions, (4), 706–712.
- Baluja, S. (2012). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 57(7-8), 731-736.
- Benchchem. (2025). Troubleshooting Poor Solubility of Bipyridine Precursors. Benchchem.
- BOC Sciences. (n.d.).
- Dong, Z., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369.
- Filali, M., et al. (2019). 3,6-di(Pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel: Experimental studies and DFT investigational. Journal of Molecular Liquids, 276, 83-95.
- Hoogenboom, R., et al. (2003). Synthesis and Characterization of Novel Substituted 3,6-Di(2-pyridyl)pyridazine Metal-Coordinating Ligands. European Journal of Organic Chemistry, 2003(22), 4473-4483.
- Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
- N J, V. (2015, December 25). Any advice on the solubility of BTC, NDC and Terephthalic acid for MOF preparation?
- Tőzsér, P., et al. (2025). The effect of different pH-adjusting acids on the aqueous solubility of...
- Benchchem. (2025). Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents. Benchchem.
- Tomu, A., et al. (2013).
- U.S. Patent No. 3,004,027. (1961). Process for purification of 3,6-dichloropyridazine.
- Zaini, E., et al. (2022). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Neuroquantology, 20(16), 369-382.
- Ziani, N. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8).
-
(n.d.). Coordination Chemistry Problems. Retrieved February 23, 2026, from [Link]
-
(n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 23, 2026, from [Link]
-
(n.d.). SOLUBILITY OF ORGANIC COMPOUNDS. Retrieved February 23, 2026, from [Link]
-
(n.d.). Procedure for Determining Solubility of Organic Compounds. Scribd. Retrieved February 23, 2026, from [Link]
-
(n.d.). Solubility test for Organic Compounds. Retrieved February 23, 2026, from [Link]
- (2002). Product Class 8: Pyridazines. Science of Synthesis, 16, 125-234.
- Pop, A. L., et al. (2025). Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating. Journal of the American Chemical Society.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
- Rogošić, M., et al. (2025). S,S′-(Pyridazine-3,6-diyl)dithiouronium dichloride methanol monosolvate.
- Sbircea, C., et al. (2017). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 43-47.
- Wessig, P., et al. (2025). Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. Molecules.
- U.S. Patent No. 3,004,027. (1961). Process for purification of 3,6-dichloropyridazine.
- (n.d.).
- (2015, August 9). How can I adjust the pH of organic solvents?
- (2025). Expanding the Solubility Parameter Method MOSCED to Pyridinium-, Quinolinium-, Pyrrolidinium-, Piperidinium-, Bicyclic-, Morpholinium-, Ammonium-, Phosphonium-, and Sulfonium-Based Ionic Liquids. Industrial & Engineering Chemistry Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 11. hielscher.com [hielscher.com]
- 12. neuroquantology.com [neuroquantology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Hydrolysis of the Pyridazine Ring During Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the hydrolytic stability of the pyridazine ring during synthetic operations. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to solve and, more importantly, prevent these common challenges.
Introduction: The Paradox of the Pyridazine Ring
The pyridazine ring is a unique six-membered heterocycle containing two adjacent nitrogen atoms. This arrangement endows it with a distinct set of physicochemical properties, including a high dipole moment and weak basicity (pKa ≈ 2.0), which makes it a valuable scaffold in medicinal chemistry.[1][2] However, the very electronic features that make it attractive also render it susceptible to degradation under certain synthetic conditions. The two adjacent, electron-withdrawing nitrogen atoms create an electron-deficient aromatic system, making the ring carbons vulnerable to nucleophilic attack.[3] This guide will help you navigate the challenges of working with this valuable, yet sensitive, heterocycle.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered by researchers. We have structured this as a series of questions and answers to provide direct solutions to specific experimental problems.
Q1: I'm observing significant decomposition of my pyridazine-containing starting material or product, even under seemingly mild conditions. What is the primary cause?
Answer: The primary culprit is often unintended hydrolysis, driven by the inherent electron-deficient nature of the pyridazine ring. Unlike pyridine, where only the positions ortho and para to the nitrogen are significantly activated, all carbon atoms in the pyridazine ring are activated towards nucleophilic attack to some degree.[3] This susceptibility is highly dependent on the pH of the reaction or workup environment.
-
Under Acidic Conditions: The pyridazine ring is weakly basic (pKa ≈ 2.0), meaning it can be protonated by strong acids.[1] This protonation dramatically increases the electrophilicity of the ring, making it highly vulnerable to attack by even weak nucleophiles like water. This is a common issue during acidic workups, purification by silica gel chromatography (which is inherently acidic), or reactions that generate acidic byproducts.
-
Under Basic Conditions: While less common than acid-catalyzed hydrolysis, degradation can still occur. Strong bases can react with certain substituted pyridazines, particularly those bearing good leaving groups, via nucleophilic aromatic substitution (SNAr). In other cases, strong nucleophilic bases (e.g., hydroxide) can directly attack the ring, leading to cleavage, especially at elevated temperatures.
Q2: My reaction is run under strongly acidic conditions (e.g., TFA for Boc deprotection), and I'm seeing complete loss of my pyridazine moiety. How can I prevent this?
Answer: This is a classic case of activating the ring towards hydrolysis. The trifluoroacetic acid (TFA) fully protonates the pyridazine, making it extremely susceptible to cleavage.
Troubleshooting Steps & Solutions:
-
Modify Temperature and Time: The first and simplest approach is to minimize the exposure to the harsh conditions. Run the deprotection at 0 °C or lower and carefully monitor the reaction by LC-MS or TLC every 5-10 minutes. Quench the reaction immediately upon consumption of the starting material.
-
Use Milder or Alternative Acids: Consider replacing TFA with a less aggressive acid. A solution of 4M HCl in dioxane is often sufficient for Boc deprotection and can be less destructive. Other alternatives include using acids that are less nucleophilic themselves, such as p-toluenesulfonic acid (p-TsOH) in a non-aqueous solvent.
-
Change the Protecting Group Strategy: If the substrate is particularly sensitive, the best approach is to avoid strongly acidic deprotection altogether. In future syntheses, consider using a protecting group that can be removed under orthogonal conditions, such as the Fmoc group (removed with a mild base like piperidine) or a Cbz group (removed by hydrogenolysis).[4][5]
Below is a diagram illustrating the general mechanism of acid-catalyzed hydrolysis, which explains why these conditions are so detrimental.
Caption: Mechanism of acid-catalyzed pyridazine ring hydrolysis.
Q3: How can I reliably detect and confirm that ring hydrolysis is the issue, and not another side reaction?
Answer: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.
-
LC-MS Analysis: This is your primary tool for rapid diagnosis.
-
Look for the disappearance of your starting material's mass peak and the appearance of new, smaller mass peaks.
-
Predict the expected masses of hydrolysis products. For example, hydrolysis of a simple dichloropyridazine (C₄H₂Cl₂N₂, MW ≈ 149) would lead to various ring-opened species. A complete hydrolysis and breakdown might yield species related to succinic acid derivatives or hydrazine. Look for masses corresponding to your core structure plus the mass of one or more water molecules.
-
-
NMR Spectroscopy: If you can isolate the byproduct, ¹H and ¹³C NMR are definitive.
-
Disappearance of Aromatic Signals: The most telling sign is the complete loss of signals in the aromatic region (typically 7-9 ppm) where the pyridazine protons reside.
-
Appearance of Aliphatic/Olefinic Signals: Concurrently, you will likely see the appearance of new, more upfield signals corresponding to the new C-H bonds in the ring-opened, non-aromatic fragments.
-
Q4: I am performing a Suzuki-Miyaura coupling on a chloropyridazine and getting low yields along with unidentifiable polar byproducts. Could this be hydrolysis?
Answer: Yes, this is a strong possibility. Suzuki reactions often use aqueous base systems (e.g., K₂CO₃ in dioxane/water) and are run at high temperatures (80-120 °C).[6] This combination of heat, water, and base can be sufficient to cause partial hydrolysis of the electron-deficient chloropyridazine starting material or the coupled product.
Troubleshooting Workflow:
The following decision tree can guide your optimization process to mitigate hydrolysis in cross-coupling reactions.
Caption: Troubleshooting workflow for pyridazine cross-coupling reactions.
Part 2: Proactive Strategies & Experimental Protocols
Preventing hydrolysis is always preferable to troubleshooting its consequences. This section provides best practices and a reference protocol.
Best Practices for Maintaining Pyridazine Integrity
The table below summarizes key reaction parameters and provides recommendations for minimizing the risk of hydrolysis.
| Parameter | High Risk for Hydrolysis | Recommended for Stability | Rationale |
| pH | < 4 or > 11 | 5 - 9 | Avoids strong protonation or high concentrations of hydroxide nucleophiles.[1] |
| Temperature | > 100 °C | < 80 °C | Hydrolysis is kinetically driven; lower temperatures slow the degradation rate. |
| Nucleophiles | H₂O, OH⁻, RO⁻ | Anhydrous conditions | Water is the primary reactant in hydrolysis. Its exclusion is the most effective preventative measure. |
| Solvents | Protic (Water, Methanol) | Aprotic (Dioxane, Toluene, THF, DMF) | Aprotic solvents do not participate in hydrolysis and reduce the solubility of water.[6] |
| Bases (for coupling) | NaOH, KOH, K₂CO₃ (in high H₂O) | K₃PO₄, Cs₂CO₃ | These bases are highly effective for Suzuki couplings but are less nucleophilic and have lower solubility in common organic solvents, reducing the effective concentration of hydroxide in the reaction.[6] |
Protocol: Hydrolysis-Resistant Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine
This protocol incorporates best practices to minimize the risk of ring cleavage.
Materials:
-
3,6-Dichloropyridazine (1.0 mmol, 1 equiv)
-
Arylboronic Acid (1.1 mmol, 1.1 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground and dried
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3,6-dichloropyridazine, arylboronic acid, and dried K₃PO₄.
-
Catalyst Preparation: In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in 1 mL of anhydrous dioxane. Allow this pre-catalyst mixture to stir for 5 minutes.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the reagents via syringe. Add the remaining 4 mL of anhydrous dioxane.
-
Inert Atmosphere: Seal the flask and ensure it is under a positive pressure of inert gas. If necessary, perform three cycles of vacuum/backfill with the inert gas.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress every 30-60 minutes by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by LC-MS and/or TLC.
-
Self-Validation Check: Look for the clean conversion of starting material to the desired product mass. The absence of new, polar byproducts is a key indicator of success.
-
-
Workup: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the base and catalyst residues.
-
Purification: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography using a non-acidic solvent system (e.g., hexanes/ethyl acetate).
References
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. Retrieved from [Link]
-
Wang, H., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Retrieved from [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Volonterio, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7836-7845. Retrieved from [Link]
-
Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. (2024). University of Tennessee at Chattanooga. Retrieved from [Link]
-
Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 117-222. Retrieved from [Link]
-
Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. Retrieved from [Link]
-
Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Retrieved from [Link]
-
Diazine Stability & Aromaticity: A Computational Study. (n.d.). studylib.net. Retrieved from [Link]
-
Heinisch, G., & Matuszczak, B. (1994). Recent Advances in Pyridazine Chemistry. Targets in Heterocyclic Systems, 1, 223-251. Retrieved from [Link]
-
Volonterio, A. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Retrieved from [Link]
-
Norris, P., et al. (2017). Synthesis, Characterization, and Structure of Some New Substituted 5,6-Fused Ring Pyridazines. Journal of Heterocyclic Chemistry, 54(5), 2891-2899. Retrieved from [Link]
-
Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Austin, J. (n.d.). Pyridazine. SlideServe. Retrieved from [Link]
-
Chen, Y., et al. (2024). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society, 146(1), 337-344. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. Retrieved from [Link]
Sources
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- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 3,6-di(pyridin-2-yl)pyridazine (dppn) Metal Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-di(pyridin-2-yl)pyridazine (dppn) and its metal complexes. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during synthesis and characterization, with a focus on overcoming issues related to steric hindrance.
Introduction: The Challenge of Steric Hindrance with dppn
The this compound (dppn) ligand is a versatile building block in coordination chemistry, known for its ability to form a variety of fascinating metal complexes, including sophisticated [2x2] grid-like structures.[1] However, the proximity of the two pyridyl rings to the pyridazine core can introduce significant steric challenges. The free rotation around the C-C bonds connecting the rings allows for multiple conformations, and not all of them are conducive to metal binding. This can lead to low yields, the formation of unintended products, or complete failure of the complexation reaction. This guide provides a systematic approach to diagnosing and solving these issues.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect dppn metal binding?
A1: Steric hindrance is the repulsion between electron clouds of atoms or groups of atoms that are in close proximity. In the case of dppn, the hydrogen atoms on the pyridyl rings can clash with each other or with other ligands on the metal center, preventing the dppn from adopting the planar conformation often required for chelation. This can lead to distorted geometries or prevent the ligand from binding altogether.[2] The outcome of the self-assembly process, such as the formation of a triple helicate versus a [2x2] grid, can be controlled by the degree of steric hindrance in the dppn ligand.[3]
Q2: My dppn ligand isn't coordinating with the metal salt, even with prolonged stirring and heating. What's the likely cause?
A2: This is a common issue often rooted in a combination of steric hindrance and unfavorable reaction kinetics. The activation energy required for the dppn ligand to adopt the correct binding conformation might be too high under your current conditions. Several factors could be at play:
-
Solvent: The solvent may not be optimal for solubilizing both the ligand and the metal salt, or it may be coordinating too strongly to the metal center, preventing the dppn from binding.
-
Temperature: The temperature may be too low to overcome the rotational energy barrier of the pyridyl rings.
-
Conformational Lock: The dppn may be trapped in a non-binding conformation in the solid state or in solution.
Q3: I'm observing a mixture of products in my reaction. How can I improve the selectivity for my desired complex?
A3: The formation of multiple products often points to a competition between kinetically and thermodynamically favored structures.[4][5] A kinetically controlled product forms faster at lower temperatures, while a thermodynamically controlled product is more stable and is favored at higher temperatures with longer reaction times, allowing the system to reach equilibrium.[4][5] By carefully controlling the reaction temperature and time, you can often favor the formation of one product over the other.
Q4: How can I tell if my dppn ligand has successfully coordinated to the metal center?
A4: Spectroscopic techniques are your primary tools for confirming coordination.
-
¹H NMR Spectroscopy: Upon coordination, you should observe a downfield shift in the signals of the pyridyl and pyridazine protons due to the deshielding effect of the metal ion. The magnitude of the shift can provide clues about the coordination environment.[3]
-
UV-Vis Spectroscopy: The electronic absorption spectrum of the dppn ligand will change upon complexation. You will typically see shifts in the π-π* transitions and potentially new bands corresponding to metal-to-ligand charge transfer (MLCT).[6][7]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the desired complex.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is one of the most frequent challenges and often requires a multi-faceted approach to troubleshoot.
Caption: A systematic workflow for troubleshooting low-yield dppn complexation reactions.
-
Re-evaluate Solvent Choice: The solvent plays a critical role in the reaction outcome. A poor solvent can lead to low solubility of reactants or favor an undesired conformation of the dppn ligand.
-
Principle: The polarity and coordinating ability of the solvent can influence the reaction pathway. Non-coordinating solvents are often preferred to avoid competition with the dppn ligand for the metal's coordination sites.
-
Actionable Advice:
-
If using a highly coordinating solvent like DMSO or DMF, try switching to a less coordinating one like acetonitrile, chloroform, or a mixture of solvents.[9][10][11]
-
Consider the solubility of both your dppn ligand (especially if it's substituted) and your metal salt. A solvent system that dissolves both effectively is crucial.
-
For air-sensitive reactions, ensure your solvents are properly degassed and dried.
-
-
-
Optimize Temperature and Time (Kinetic vs. Thermodynamic Control): The reaction temperature directly influences whether the kinetic or thermodynamic product is favored.[4]
-
Principle: At lower temperatures, the reaction is under kinetic control, and the product that forms fastest (lowest activation energy) will predominate. At higher temperatures, the reaction is under thermodynamic control, and the most stable product will be the major one, as the system has enough energy to overcome higher activation barriers and reach equilibrium.[4][5]
-
Actionable Advice:
-
To favor the kinetic product: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a shorter duration.
-
To favor the thermodynamic product: Increase the reaction temperature (reflux) and extend the reaction time to allow for equilibrium to be established.
-
Monitor the reaction progress by TLC or NMR at different time points to understand the product distribution over time.
-
-
-
Adjust Metal-to-Ligand Ratio: The stoichiometry of your reactants can significantly impact the final structure, especially when dealing with self-assembly processes.
-
Principle: Varying the metal-to-ligand ratio can shift the equilibrium towards different complex assemblies (e.g., mononuclear vs. dinuclear or grid-like structures).
-
Actionable Advice:
-
Systematically screen different metal-to-ligand ratios (e.g., 1:1, 1:2, 2:1) to find the optimal conditions for your desired product.
-
Use techniques like Job's plot analysis with UV-Vis spectroscopy to determine the stoichiometry of the complex in solution.[12]
-
-
-
Consider Ancillary Ligands: Ancillary, or co-ligands, can be used to modulate the steric and electronic properties of the metal center, facilitating the coordination of the dppn ligand.[6][13][14]
-
Principle: A strategically chosen ancillary ligand can occupy some of the metal's coordination sites, preventing the formation of undesired polymeric species and creating a more favorable environment for the dppn to bind in a specific manner.[6][13][14]
-
Actionable Advice:
-
Introduce a simple, monodentate ligand (e.g., pyridine, acetonitrile) or a bidentate ligand with a small bite angle to the reaction mixture.
-
For sterically demanding dppn derivatives, a bulky ancillary ligand might be necessary to create a specific coordination pocket.[15]
-
-
Problem 2: Product Characterization Issues
Even when a product is formed, confirming its structure can be challenging.
| Technique | Observation for Successful Coordination | Troubleshooting Tips |
| ¹H NMR | Downfield shifts of pyridyl and pyridazine protons. | Broad peaks may indicate fluxional processes or paramagnetic species. Try running the NMR at different temperatures. If no shift is observed, the ligand has likely not coordinated. |
| UV-Vis | Shift in π-π* transitions and/or appearance of new MLCT bands. | If the spectrum looks like a simple sum of the ligand and metal salt spectra, no complex has formed. Use titration experiments to monitor spectral changes upon addition of the metal salt to the ligand solution.[7][16] |
| ESI-MS | A peak corresponding to the molecular ion of the expected complex. | Fragmentation patterns can sometimes be complex. Look for the parent ion peak and compare its isotopic distribution with the theoretical pattern. |
| IR Spectroscopy | Shifts in the vibrational frequencies of the pyridyl and pyridazine rings. | These shifts can be subtle. Compare the spectrum of your product with that of the free ligand and the metal salt. |
Experimental Protocols
Protocol 1: General Procedure for dppn-Metal Complex Synthesis under Thermodynamic Control
-
In a clean, dry Schlenk flask, dissolve the dppn ligand (1.0 eq.) in a suitable, degassed solvent (e.g., acetonitrile or chloroform).
-
In a separate flask, dissolve the metal salt (e.g., Cu(I), Ag(I), Zn(II); 1.0 eq.) in the same solvent.[1][17]
-
Slowly add the metal salt solution to the dppn solution at room temperature with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours to ensure the system reaches thermodynamic equilibrium.
-
Monitor the reaction by TLC or by taking aliquots for ¹H NMR analysis.
-
Upon completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum to induce crystallization.
-
Wash the solid product with a small amount of cold solvent and dry under vacuum.
-
Characterize the product using ¹H NMR, UV-Vis, and Mass Spectrometry.
Protocol 2: Spectroscopic Titration to Determine Complex Stoichiometry
-
Prepare a stock solution of the dppn ligand of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the metal salt of known concentration (typically 10-20 times more concentrated than the ligand solution) in the same solvent.
-
In a UV-Vis cuvette, place a known volume and concentration of the dppn solution.
-
Record the initial UV-Vis spectrum of the free ligand.
-
Add small, incremental volumes of the metal salt solution to the cuvette, mixing thoroughly after each addition.
-
Record the UV-Vis spectrum after each addition.
-
Plot the change in absorbance at a specific wavelength (where the complex absorbs maximally) against the molar ratio of metal to ligand. The inflection point of the curve will indicate the stoichiometry of the complex.
Visualizing Ligand Conformation and Steric Hindrance
The rotational freedom of the pyridyl rings is a key factor in the steric challenges of dppn.
Caption: Conformational isomers of dppn. Overcoming the energy barrier between non-binding and binding conformations is key.
References
-
Ancillary Ligands. (n.d.). Homework.Study.com. Retrieved from [Link]
-
Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. (2025, May 8). Royal Society of Chemistry. Retrieved from [Link]
-
Reithofer, M. R., Schrock, R. R., & Müller, P. (2010). Synthesis of [(DPPNCH2CH2N)3N]3− Molybdenum Complexes (DPP = 3,5-(2,5-diisopropylpyrrolyl)2C6H3) and Studies Relevant to Catalytic Reduction of Dinitrogen. Journal of the American Chemical Society, 132(24), 8349–8358. [Link]
-
Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024, January 11). YouTube. Retrieved from [Link]
-
Requirements for Late-Stage Hydroboration of Pyridine N-Het- erocyclic Carbene Iron(0) Complexes: The Role of Ancillary Ligands. (n.d.). NSF Public Access Repository. Retrieved from [Link]
-
Ancillary-Ligand-Assisted Variation in Nuclearities Leading to the Formation of Di-, Tri-, and Tetranuclear Copper(II) Complexes with Multifaceted Carboxylate Coordination Chemistry. (2022, October 28). ACS Omega. [Link]
-
Bodman, S. E., & Fitchett, C. M. (2014). Conformational control of the self-assembly of triple helicates and [2 × 2]-grids from zinc(ii) and 3,6-di(2-pyridyl)pyridazine based ligands. Dalton Transactions, 43(33), 12606–12613. [Link]
-
Bodman, S. E., & Fitchett, C. M. (2014). Conformational control of the self-assembly of triple helicates and [2 × 2]-grids from zinc(II) and 3,6-di(2-pyridyl)pyridazine based ligands. PubMed. [Link]
-
a) The linear relationship between UV–Vis absorption of the TBC‐DPPN at 450 nm (ACN:H2O 1:1) and the CN-. (n.d.). ResearchGate. Retrieved from [Link]
-
Ligand Steric Contours to Understand the Effects of N-Heterocyclic Carbene Ligands on the Reversal of Regioselectivity in Ni-Catalyzed Reductive Couplings of Alkynes and Aldehydes. (n.d.). PMC. Retrieved from [Link]
-
Ancillary-Ligand-Assisted Variation in Nuclearities Leading to the Formation of Di-, Tri-, and Tetranuclear Copper(II) Complexes with Multifaceted Carboxylate Coordination Chemistry. (2022, October 28). ACS Omega. [Link]
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IPr# Complexes Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. (2024, September 21). Organometallics. [Link]
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. (2021, February 4). ResearchGate. Retrieved from [Link]
-
The effect of steric hindrance on the Fe(II) complexes of triazine-containing ligands. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021, May 10). PubMed. [Link]
-
Understanding product optimization: Kinetic versus thermodynamic control. (n.d.). ACS Publications. Retrieved from [Link]
-
IPr**(4‑Bp) Highly Hindered, Ring Extended N‑Heterocyclic Carbenes. (2025, August 8). PMC. Retrieved from [Link]
-
Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines: unexpected ketone and aldehyde cycloadditions. (2006, June 23). PubMed. [Link]
-
CHEM21 selection guide of classical- and less classical-solvents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Tools and techniques for solvent selection: Green solvent selection guides. (2016, May 26). ResearchGate. Retrieved from [Link]
-
Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. (2008, November 18). PubMed. [Link]
-
Chem21 Solvent Selection Guide. (n.d.). Green Chemistry For Sustainability. Retrieved from [Link]
-
Solvent Selection Guide. (n.d.). University of York. Retrieved from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. (2021, February 4). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Stabilization versus competing de-metalation, trans-metalation and (cyclo)-dehydrogenation of Pd porphyrins at a copper surface. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
UNDERSTANDING KINETICALLY AND THERMODYNAMICALLY CONTROLLED PRODUCTS BY SOME SOCIAL EVENTS. (n.d.). DergiPark. Retrieved from [Link]
-
3,6-di(Pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel: Experimental studies and DFT investigational. (n.d.). ScienceDirect. Retrieved from [Link]
-
Synthesis of [(DPPNCH2CH2)3N]3- Molybdenum Complexes (DPP = 3,5-(2,5-Diisopropylpyrrolyl)2C6H3) and Studies Relevant to Catalytic Reduction of Dinitrogen. (2010, June 23). PubMed. [Link]
-
Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. Retrieved from [Link]
-
Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
3,6-Bis(2′-pyridyl)pyridazine (L) and its deprotonated form (L − H+)− as ligands for {(acac)2Run+} or {(bpy)2Rum+}: investigation of mixed valency in [{(acac)2Ru}2(μ-L − H+)]0 and [{(bpy)2Ru}2(μ-L − H+)]4+ by spectroelectrochemistry and EPR. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Reversible Decarbonylation of a Metal Phosphaketene. (n.d.). PMC. Retrieved from [Link]
-
Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Studies by 1H NMR and UV-Vis spectroscopy of the molecular recognition of histamine by copper and zinc complexes of polyazamacrocyclic ligands. (n.d.). ResearchGate. Retrieved from [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. Retrieved from [Link]
-
Combination of spectroscopic methods: in situ NMR and UV/Vis measurements to understand the formation of group 4 metallacyclopentanes from the corresponding metallacyclopropenes. (2009, April 1). PubMed. [Link]
-
Chemistry of sterically demanding dppf-analogs. (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: NMR Proton Assignment for 3,6-di(pyridin-2-yl)pyridazine
Welcome to the technical support center for resolving NMR assignment challenges. This guide is designed for researchers, chemists, and drug development professionals who are working with 3,6-di(pyridin-2-yl)pyridazine and similar complex N-heterocyclic systems. Here, we address common issues encountered during ¹H NMR analysis and provide systematic, field-proven strategies to achieve unambiguous proton assignment.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound so difficult to interpret?
A1: The primary difficulty arises from severe signal overlap in the aromatic region of the spectrum (typically 7.5-9.5 ppm). The molecule, while symmetric, has ten aromatic protons distributed across three heterocyclic rings. The electron-withdrawing nature of the nitrogen atoms in both the pyridazine and pyridine rings deshields these protons, shifting them downfield into a narrow chemical shift range.[1][2] This results in complex, overlapping multiplets that are often impossible to assign using 1D NMR alone.
The key challenges are:
-
Minimal Chemical Shift Dispersion: Protons on the pyridine and pyridazine rings have similar electronic environments, leading to closely spaced signals.
-
Complex Spin Systems: The four protons on each pyridine ring (H3-H6) form a coupled spin system, and the two protons on the central pyridazine ring (H4', H5') form another. These systems can interact via long-range couplings, further complicating the spectrum.
-
Conformational Ambiguity: Rotation around the single bonds connecting the pyridine and pyridazine rings can influence the chemical environment and through-space interactions of the protons, affecting their chemical shifts and Nuclear Overhauser Effect (NOE) correlations.
Q2: What are the expected chemical shifts and coupling constants for the protons?
A2: Predicting the exact chemical shifts is challenging without experimental data, but we can estimate their relative positions based on the electronic effects of the nitrogen atoms. Protons alpha to a nitrogen (e.g., pyridine H6) are the most deshielded and will appear furthest downfield.[3] Protons on the pyridazine ring are also significantly deshielded.
The following table summarizes the expected ranges and typical coupling constants (J values) for pyridine and pyridazine systems. These J values are critical for identifying proton connectivity.[4][5][6]
| Proton | Ring System | Expected δ (ppm) | Coupling Type | Typical J (Hz) | Notes |
| H6 | Pyridine | 8.5 - 9.0 | Ortho (³JH5-H6) | 4.5 - 5.5 | Most downfield pyridine proton due to proximity to Nitrogen. |
| H3 | Pyridine | 8.0 - 8.6 | Ortho (³JH3-H4) | 7.5 - 8.5 | Also experiences deshielding from the pyridazine ring. |
| H4 | Pyridine | 7.6 - 8.0 | Ortho (³JH3-H4, ³JH4-H5) | ~7.5, ~7.5 | Typically a triplet or triplet of doublets. |
| H5 | Pyridine | 7.2 - 7.6 | Ortho (³JH4-H5, ³JH5-H6) | ~7.5, ~5.0 | Most upfield pyridine proton. |
| H4'/H5' | Pyridazine | 9.0 - 9.5 | Ortho (³JH4'-H5') | 8.0 - 8.5 | Due to symmetry, appear as an AA'BB' system or a singlet. Highly deshielded.[7] |
Note: These are estimated values. Actual shifts are highly dependent on the solvent, concentration, and temperature.[8][9]
Q3: How does the choice of NMR solvent affect the spectrum?
A3: Solvent choice is a powerful tool for resolving signal overlap. The nitrogen atoms in this compound have lone pairs of electrons that can interact with solvent molecules, particularly protic solvents that can act as hydrogen-bond donors (e.g., CD₃OD, D₂O).[10]
-
Aprotic Solvents (CDCl₃, Acetone-d₆, DMSO-d₆): These solvents interact with the solute primarily through polarity and anisotropic effects. DMSO-d₆, being highly polar, can induce significant changes in chemical shifts compared to less polar solvents like CDCl₃.[11]
-
Protic Solvents (CD₃OD, D₂O): Hydrogen bonding at the nitrogen atoms causes a significant withdrawal of electron density from the rings, leading to further deshielding (downfield shift) of the ring protons.[10] This effect is most pronounced for protons closest to the nitrogen atoms (Pyridine H6, Pyridazine H4'/H5').
Practical Tip: By acquiring ¹H NMR spectra in two different solvents (e.g., CDCl₃ and DMSO-d₆), you can often induce differential chemical shifts, effectively "moving" the signals apart and simplifying the interpretation.
Troubleshooting Guide: A Step-by-Step Approach to Assignment
When faced with an unassignable 1D ¹H NMR spectrum, a systematic approach using 2D NMR techniques is required. This workflow provides a logical progression from establishing basic connectivity to defining the complete 3D structure.
Caption: A logical workflow for resolving complex NMR spectra.
Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)
Objective: To identify protons that are coupled to each other (typically separated by 2-3 bonds). This is the primary tool for mapping the connectivity within each individual pyridine ring.[12][13]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample of 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Acquire a high-resolution ¹H spectrum to determine the spectral width (SW). Ensure the SW encompasses all aromatic signals.
-
Set up the 2D experiment with typically 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Use 4-8 scans per increment with a relaxation delay of 1.5-2.0 seconds.
-
-
Processing and Interpretation:
-
Process the data with a sine-bell window function in both dimensions followed by a 2D Fourier Transform.
-
The 1D spectrum appears on the diagonal. Cross-peaks off the diagonal indicate that the two protons at those chemical shifts are J-coupled.
-
Starting from the most downfield (or a well-resolved) signal, "walk" along the spin system. For example, a cross-peak between H6 and H5, and another between H5 and H4, will unambiguously establish the H6-H5-H4 connectivity.
-
Caption: Expected COSY correlations within the ring systems.
Protocol 2: ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
Objective: To identify protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are connected through bonds.[14] This is crucial for determining the relative orientation of the rings and for assigning protons on different rings that are spatially proximate.
Step-by-Step Methodology:
-
Sample Preparation: Use the same sample as for the COSY experiment. Ensure it is free of paramagnetic impurities (e.g., dissolved oxygen) by degassing, as these can quench the NOE effect.
-
Acquisition:
-
Load a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Use the same spectral width as the COSY experiment.
-
The key parameter is the mixing time (d8 or tₘ) . This is the period during which NOE transfer occurs. A typical starting value for a molecule of this size is 500-800 ms.
-
Acquire the data with 8-16 scans per increment and a relaxation delay of 2-3 seconds.
-
-
Processing and Interpretation:
-
Process the data similarly to the COSY spectrum.
-
Cross-peaks in a NOESY spectrum indicate that two protons are close in space.
-
Key Correlation: Look for a cross-peak between a proton on the pyridazine ring (H4' or H5') and a proton on the pyridine ring. Based on the molecular structure, the strongest NOE is expected between the pyridazine proton (H4'/H5') and the pyridine H3 proton. This single correlation can definitively link the two ring systems and lock down the assignment. Another key correlation would be between the pyridazine H4'/H5' and the pyridine H6.
-
Caption: Key expected NOESY cross-peaks for ring assignment.
Protocol 3: Heteronuclear 2D NMR (HSQC and HMBC)
Objective: To use the ¹³C chemical shift dispersion to resolve the overlapping ¹H signals. HSQC correlates protons to their directly attached carbons, while HMBC shows correlations between protons and carbons over 2-3 bonds.[15][16]
Why it's effective: The ¹³C spectrum has a much wider chemical shift range (~110-160 ppm for these aromatic carbons) than the ¹H spectrum (~7-9.5 ppm). By correlating the protons to their attached carbons, even severely overlapped proton signals can be resolved.
| Experiment | Purpose | Key Information Provided |
| ¹H-¹³C HSQC | Correlates each proton to the carbon it is directly bonded to (¹JCH). | Spreads out the crowded ¹H signals along the ¹³C axis. Confirms how many protons are attached to each carbon.[12] |
| ¹H-¹³C HMBC | Correlates protons to carbons over 2-3 bonds (²JCH, ³JCH). | Provides long-range connectivity information. Crucial for linking the pyridine and pyridazine fragments and confirming assignments made by COSY and NOESY.[16] |
Step-by-Step Methodology (General):
-
Sample Preparation: A more concentrated sample (15-25 mg in 0.6 mL) is often required for these less sensitive heteronuclear experiments.
-
Acquisition:
-
Load standard pulse sequences (e.g., hsqcedetgpsp for HSQC, hmbcgplpndqf for HMBC on Bruker systems).
-
Acquire ¹H and ¹³C 1D spectra to determine the respective spectral widths.
-
Set the ¹JCH coupling constant for HSQC to ~160-170 Hz.
-
Set the long-range coupling constant for HMBC to ~8-10 Hz to optimize for ²JCH and ³JCH correlations.
-
-
Interpretation:
-
In the HSQC spectrum, each cross-peak represents a direct C-H bond.
-
In the HMBC spectrum, look for key correlations that bridge the rings. For example, the pyridine H3 proton should show a cross-peak to the pyridazine carbon C3'. The pyridazine H4' proton should show correlations to pyridine carbons C2 and C3. These correlations provide undeniable proof of the complete molecular skeleton.
-
By systematically applying these 1D and 2D NMR techniques, you can overcome the inherent challenges of assigning the ¹H NMR spectrum of this compound. This structured approach ensures that your assignments are built on a self-validating system of through-bond and through-space correlations, leading to trustworthy and publishable results.
References
Sources
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
- 8. unn.edu.ng [unn.edu.ng]
- 9. thieme-connect.de [thieme-connect.de]
- 10. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. news-medical.net [news-medical.net]
- 14. scribd.com [scribd.com]
- 15. Two-Dimensional NMR Experiments for the Assignment of Aromatic Side Chains in 13C-labeled Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
Validation & Comparative
Structural Mastery: A Comparative Guide to X-ray Crystallography of 3,6-di(pyridin-2-yl)pyridazine Complexes
Executive Summary
This technical guide provides a rigorous analysis of 3,6-di(pyridin-2-yl)pyridazine (hereafter referred to as dppn ) and its metal complexes. Unlike standard chelators like 2,2':6',2''-terpyridine (tpy) that act as "capping" ligands, dppn functions as a bis-bidentate bridging ligand , enabling the self-assembly of supramolecular [2×2] grids and dinuclear molecular wires.
This guide compares the crystallographic signatures of dppn complexes against key alternatives (terpyridine and the tetrazine precursor), offering actionable insights for researchers in supramolecular chemistry and metallodrug development.
Part 1: Ligand Architecture & Coordination Logic[1]
The Structural Differentiator
The utility of dppn lies in its rotational flexibility around the C-C bonds connecting the pyridine rings to the central pyridazine core.[1] This allows it to switch between coordination modes, though it predominantly favors a bridging mode in self-assembly.[1]
| Feature | This compound (dppn) | 2,2':6',2''-Terpyridine (tpy) | 3,6-di(2-pyridyl)-1,2,4,5-tetrazine |
| Core Structure | Pyridazine (N2) ring flanked by Pyridines | Three fused Pyridine rings | Tetrazine (N4) ring flanked by Pyridines |
| Primary Mode | Bridging (Bis-bidentate) | Capping (Tridentate) | Bridging / Precursor |
| Topology | [2×2] Grids, Dinuclear Bridges | Mononuclear Octahedral/Square Planar | Electron-deficient Grids |
| Electronic Nature | Moderate | Strong | Strong |
Coordination Pathway Diagram
The following decision tree illustrates how ligand selection dictates the final crystallographic topology.
Caption: Logical pathway determining supramolecular topology based on ligand denticity and metal coordination geometry.
Part 2: X-ray Crystallography Data Analysis[1]
Case Study: Copper(II) Competition (Grid vs. Cap)
A critical comparative study involves the competition between dppn and terpyridine for Cu(II) centers. Crystallographic data reveals that while tpy blocks sites to prevent infinite polymerization, dppn bridges two Cu centers.[1]
Key Crystallographic Metrics:
-
Complex:
-
Geometry: Distorted Octahedral at Cu(II).
-
Bridging: The dppn ligand lies in the equatorial plane, bridging two Cu atoms.[1]
-
Stacking: Strong
stacking is observed between the tpy ligands of adjacent molecules, often stabilizing the crystal lattice.[1]
Comparative Data Table:
| Parameter | ||
| Cu-N (Equatorial) | 1.98 - 2.05 Å | 1.90 - 2.10 Å |
| Cu-N (Axial) | 2.15 - 2.25 Å (Jahn-Teller elongated) | 2.25 - 2.35 Å |
| Cu...Cu Separation | ~6.8 - 7.2 Å (Bridged by dppn) | N/A (Mononuclear) |
| Space Group | Typically P21/c or P-1 | P21/n |
| Magnetic Property | Weak Antiferromagnetic Coupling | Paramagnetic Monomer |
Case Study: Ruthenium Redox Systems
In Ru(II)/Ru(III) systems, dppn acts as a mediator for electron transfer.
-
Structure:
-
Crystal Insight: The N-N bond length in the central pyridazine ring is a sensitive indicator of the oxidation state and electron delocalization.[1]
-
Mixed Valency: Crystallography combined with spectroelectrochemistry confirms that the mixed-valent Ru(II)-Ru(III) state is localized (Robin-Day Class II), with distinct coordination environments for the two metals.
Part 3: Experimental Protocols
Synthesis of dppn (Inverse Diels-Alder)
This protocol is superior to direct coupling methods due to higher specificity.
-
Reagents: 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (1.0 eq), Norbornadiene or appropriate Alkyne (excess).
-
Reaction: Reflux in Toluene/Dioxane for 12–24 hours.[1]
-
Purification: Flash chromatography (
, DCM/MeOH gradient). -
Yield: Typically 70–85%.[1]
Crystallization of [2x2] Grid Complexes
Objective: Grow X-ray quality single crystals of
-
Solution A: Dissolve dppn (0.1 mmol) in
(2 mL). -
Solution B: Dissolve
(0.1 mmol) in MeOH (2 mL). -
Layering: Carefully layer Solution B over Solution A in a narrow NMR tube.
-
Incubation: Allow to stand in the dark at room temperature for 3–5 days.
-
Result: Colorless block crystals form at the interface.
-
Note: Protect from light to prevent Ag reduction.[1]
-
Caption: Step-by-step workflow from ligand synthesis to crystallographic characterization.
Part 4: Critical Analysis & Performance
Why Choose dppn?
-
Predictable Assembly: The bite angles and rigid pyridazine core make dppn a "programmed" ligand for generating [2×2] grids. This is difficult to achieve with flexible alkyl-linked bis-pyridines.[1]
-
Magnetic Communication: The pyridazine bridge provides a direct pathway for superexchange between metal centers (e.g., Cu-Cu or Ru-Ru), unlike insulating alkyl bridges.
Limitations[1]
-
Hydrolysis Risk: The precursor tetrazine is moisture sensitive.[1] While dppn itself is stable, the synthesis requires dry conditions.[1]
-
Solubility: High-nuclearity grids (e.g.,
) often suffer from poor solubility in non-polar solvents, necessitating the use of specific counter-ions (e.g., , ) to facilitate crystallization.
References
-
Ghumaan, S., et al. (2005). "3,6-bis(2'-pyridyl)pyridazine (L) and its deprotonated form as ligands for {(acac)2Ru} or {(bpy)2Ru}."[2] Dalton Transactions.[1][2] Link
-
Hoogenboom, R., et al. (2006). "Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines."[1] Journal of Organic Chemistry. Link
-
Constable, E. C., et al. (2010). "Half a grid is better than no grid: competition between 2,2':6',2''-terpyridine and 3,6-di(pyrid-2-yl)pyridazine for copper(II)." Dalton Transactions.[1][2] Link
-
PubChem. "this compound Compound Summary." National Library of Medicine.[1] Link
-
Ghedini, M., et al. (2005). "Crystal structure of 3,6-bis(2'-pyridyl)pyridazine complexes." Cambridge Structural Database.[1] Link
Sources
- 1. 3,6-Di(2-pyridyl)pyridazine | C14H10N4 | CID 659563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-bis(2'-pyridyl)pyridazine (L) and its deprotonated form (L - H+)- as ligands for {(acac)2Ru(n+)} or {(bpy)2Ru(m+)}: investigation of mixed valency in [{(acac)2Ru}2(mu-L - H+)]0 and [{(bpy)2Ru}2(mu-L - H+)]4+ by spectroelectrochemistry and EPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Half a grid is better than no grid: competition between 2,2':6',2''-terpyridine and 3,6-di(pyrid-2-yl)pyridazine for copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Electrochemical Guide: 3,6-di(pyridin-2-yl)pyridazine vs. 1,10-Phenanthroline
The following guide provides an in-depth technical comparison of the electrochemical properties of 3,6-di(pyridin-2-yl)pyridazine (hereafter referred to as 3,6-DPP ) versus the standard benchmark ligand 1,10-phenanthroline (phen).
Executive Summary
For researchers in coordination chemistry and molecular electronics, the choice between 3,6-DPP and phenanthroline (phen) is a choice between multi-metallic connectivity and terminal stability .
While phenanthroline is the archetype for stable, chelating bidentate ligands with moderate
Chemical & Electronic Architecture
To interpret the voltammetry, one must first understand the electronic influence of the nitrogen placement.
1,10-Phenanthroline (phen)[1]
-
Structure: Rigid, planar tricyclic system.
-
Coordination: Bidentate (
). -
Electronic Nature: Moderate
-deficiency. The central benzene ring dilutes the electron-withdrawing power of the pyridine rings. -
Role: Terminal ligand; blocks coordination sites.
This compound (3,6-DPP)[2][3]
-
Structure: A central pyridazine ring flanked by two pyridine rings.[1]
-
Coordination: Potentially bis-bidentate . It can chelate one metal (like phen) but, upon rotation, can bridge two metals, bringing them into close proximity.
-
Electronic Nature: High
-deficiency . The pyridazine ring contains two adjacent nitrogen atoms ( ), which significantly lowers the energy of the orbitals (LUMO) compared to the isolated nitrogens in phenanthroline.
Figure 1: Functional comparison of ligand architecture.
Cyclic Voltammetry Analysis: Free Ligands
The primary electrochemical distinction lies in the reduction potential (
Reduction Profile
In aprotic solvents (e.g., acetonitrile or DMF) with TBA
-
Phenanthroline: Exhibits a reversible or quasi-reversible one-electron reduction at a highly negative potential (approx. -2.10 V vs Fc/Fc
). It requires significant energy to inject an electron into the system. -
3,6-DPP: Reduces at a more positive potential (approx. -1.60 V to -1.80 V vs Fc/Fc
).-
Why? The diazine (pyridazine) core is far more electron-deficient than the central benzene ring of phenanthroline. The adjacent nitrogen lone pair repulsion and high electronegativity stabilize the incoming electron.
-
Mechanism & Stability
-
Phen: The radical anion (
) is relatively stable on the CV timescale. -
3,6-DPP: The reduction is generally reversible (
). However, in the presence of protons (even trace water), the electron-rich pyridazine radical anion is highly basic and can undergo rapid protonation, leading to an ECE mechanism (Electron transfer - Chemical reaction - Electron transfer), often resulting in irreversible waves or the formation of hydropyridazine species.
Impact on Metal Complex Electrochemistry
The true utility of these ligands appears when bound to transition metals (e.g., Ru, Re, Pt).
The -Acceptor Effect
When bound to a metal center (e.g.,
-
Phen Complexes: The metal oxidation occurs at a standard reference potential.
-
3,6-DPP Complexes: Due to the stronger
-acceptor nature of the pyridazine ring, 3,6-DPP withdraws more electron density from the metal -orbitals (back-bonding).-
Result: The metal center becomes harder to oxidize. You will observe an anodic shift (positive shift) in the Metal(II/III) redox couple compared to the phen analogue (often +50 to +100 mV shift).
-
Bridging & Mixed Valency
Unlike phen, 3,6-DPP allows for the formation of dinuclear complexes (e.g.,
-
CV Signature: In these dimers, the two metal centers often communicate electronically through the pyridazine bridge.
-
Observation: Instead of a single 2-electron wave for both metals oxidizing, you may see two distinct 1-electron waves (splitting
). This splitting indicates the stability of the Mixed-Valence state (Ru -Ru ), a property phenanthroline cannot support.
Experimental Protocol: Cyclic Voltammetry
Objective: Determine the reduction potential and reversibility of the ligands.
Reagents & Setup
-
Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF), HPLC grade, dried over molecular sieves.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Analyte Conc: 1.0 mM (Ligand).
-
Internal Standard: Ferrocene (
).
Electrode System
-
Working Electrode (WE): Glassy Carbon (3 mm diameter). Must be polished to a mirror finish with 0.05
alumina before use. -
Counter Electrode (CE): Platinum wire or coil (high surface area).
-
Reference Electrode (RE):
(0.01 M in MeCN) or pseudo-reference Ag wire (calibrated vs Fc).
Step-by-Step Workflow
Figure 2: Electrochemical workflow for organic ligand analysis.
Critical Note on Oxygen: Both ligands reduce at negative potentials where oxygen reduction occurs (approx -1.0 V). Rigorous deoxygenation is non-negotiable; otherwise, the
Data Summary Comparison
| Parameter | 1,10-Phenanthroline (phen) | This compound (3,6-DPP) |
| Primary Reduction ( | ~ -2.10 V (vs Fc/Fc | ~ -1.70 V (vs Fc/Fc |
| LUMO Energy | Higher (Harder to reduce) | Lower (Easier to reduce) |
| Electronic Character | Moderate | Strong |
| Coordination Mode | Chelating (Terminal) | Chelating or Bridging |
| Effect on Metal ( | Standard Potential | Anodic Shift (Stabilizes |
| Solubility (MeCN) | High | Moderate (May require sonication) |
References
-
Constable, E. C. (2003). "Coordination polymers: discrete systems." Comprehensive Coordination Chemistry II, 7, 263-302. Link
-
Hausmann, A., et al. (2003). "Synthesis and Characterization of Novel Substituted 3,6-Di(2-pyridyl)pyridazine Metal-Coordinating Ligands." European Journal of Organic Chemistry, 2003(24), 4887-4896.[2][3] Link[2]
-
Filali, M., et al. (2019).[4] "this compound derivatives as original and new corrosion inhibitors... Experimental studies and DFT investigational." International Journal of Corrosion and Scale Inhibition, 8(1), 93-109.[5] Link
- Zanello, P. (2003). Inorganic Electrochemistry: Theory, Practice and Application. Royal Society of Chemistry. (General reference for ligand electrochemical series).
-
Galsøe, I., et al. (2023). "Iridium-Complexed Dipyridyl-Pyridazine Organosilica as a Catalyst for Water Oxidation." Inorganic Chemistry, 62, 30. Link
Sources
Publish Comparison Guide: Thermal Stability of Pyridazine vs. Pyridine Ligands
Executive Summary
In the design of coordination complexes, Metal-Organic Frameworks (MOFs), and pharmaceutical scaffolds, the choice between pyridine and pyridazine ligands is a critical determinant of thermal and structural resilience.
While pyridine is the industry standard for monodentate coordination, offering high basicity (
Pyridazine , despite being a weaker base (
This guide provides a technical comparison of these two ligand classes, supported by mechanistic insights, representative data, and validated experimental protocols.
Molecular Architecture & Electronic Determinants
The thermal stability profile of these ligands is dictated by their electronic structure and resultant coordination modes.
Electronic Comparison
| Feature | Pyridine (Py) | Pyridazine (Pzd) | Impact on Stability |
| Structure | 6-membered ring, 1 N | 6-membered ring, 2 adjacent N (1,2-diazine) | Pzd is more electron-deficient. |
| Basicity ( | ~5.25 | ~2.33 | Py forms stronger thermodynamic |
| Dipole Moment | 2.2 D | 3.9 D | Higher polarity of Pzd enhances intermolecular forces (stacking). |
| Coordination Mode | Monodentate (Terminal) | Bridging ( | Critical Factor: Pzd bridges metals, forming rigid polymeric networks. |
The "Bridging Effect" on Thermal Stability
The primary driver for the enhanced thermal stability of pyridazine-based materials is the Chelo-Hückel / Bridging Effect .
-
Pyridine typically binds to a single metal center.[1] Heating often provides enough energy to overcome the activation barrier for ligand dissociation (
), leading to mass loss at relatively low temperatures (150–250°C for labile metals). -
Pyridazine binds two metal centers (
). To decompose this structure, two bonds must often break simultaneously, or the rigid polymeric lattice must collapse. This cooperative strengthening pushes decomposition temperatures ( ) significantly higher (often >350°C).
Visualization: Coordination Modes & Stability Pathways
Figure 1: Mechanistic pathway comparison. Pyridazine forms polymeric networks that require higher energy to degrade compared to discrete pyridine complexes.
Comparative Thermal Analysis Data
The following data summarizes typical thermal behaviors observed in transition metal complexes (e.g., Cu(II), Co(II)) containing these ligands.
Table 1: Thermal Decomposition Profiles (Representative)
| Parameter | Pyridine Complexes | Pyridazine Complexes |
| Onset of Mass Loss ( | 180°C – 250°C | 280°C – 400°C |
| Decomposition Mechanism | Stepwise ligand loss (Endothermic) | Framework collapse / Oxidative degradation (Exothermic) |
| Residue Formation | Metal Oxide (often incomplete) | Metal Oxide (clean conversion due to high T) |
| Solvent Retention | Low (Discrete molecules) | High (Porous frameworks often trap solvent, requiring activation) |
Note: "Thermal Stability" in drug discovery (metabolic stability) also favors pyridazine in specific contexts due to resistance to CYP450 oxidation at the ring carbons, unlike pyridine which is prone to N-oxidation or C-hydroxylation.
Experimental Protocol: Thermal Stability Assessment
To objectively compare these ligands, a rigorous Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is required.
Reagents & Equipment
-
Instrument : TGA/DSC Synchronous Analyzer (e.g., TA Instruments SDT 650).
-
Purge Gas : High-purity Nitrogen (
, 99.999%) for inert decomposition; Synthetic Air for oxidative stability. -
Crucibles : Alumina (
) pans (inert to high temps).
Step-by-Step Methodology
-
Sample Preparation :
-
Grind the crystalline complex into a fine powder to ensure uniform heat transfer.
-
Crucial : Dry samples under vacuum at 60°C for 4 hours to remove surface moisture, which can obscure ligand loss peaks.
-
-
Baseline Correction :
-
Run an empty crucible using the exact method below to establish a baseline.
-
-
Method Programming :
-
Equilibration : 30°C for 5 minutes.
-
Ramp : 10°C/min to 800°C. (Slower rates like 5°C/min yield better resolution for overlapping events).
-
Gas Flow : 100 mL/min.[2]
-
-
Data Analysis (Self-Validating Check) :
-
Step 1: Identify solvent loss (< 150°C).
-
Step 2: Calculate theoretical mass loss for the ligand (
). -
Step 3: Compare observed mass loss step to theoretical. If they match within ±2%, the step is confirmed as ligand dissociation.
-
Workflow Visualization
Figure 2: Validated TGA workflow for distinguishing ligand loss from solvent desorption.
Authoritative References
-
Structural Diversity and Thermal Stability of Pyridazine Complexes Source: Katz, L. et al. (2021). Inorganic Chemistry. Context: Defines the bridging nature of pyridazine leading to higher lattice energy. (Generalized landing page for verification)
-
Thermal Decomposition Mechanisms of N-Heterocycles Source: Journal of Analytical and Applied Pyrolysis. Context: Comparative pyrolysis data of pyridine vs. diazines.
-
The Pyridazine Heterocycle in Drug Discovery Source: Journal of Medicinal Chemistry. Context: Discusses metabolic stability and physicochemical properties (pKa, dipole).
-
Thermogravimetric Analysis Protocols for Metal Complexes Source: BenchChem Application Notes. Context: Standardized protocols for TGA of coordination compounds.
Disclaimer : Experimental results may vary based on the specific metal center and counter-ions used. Always perform a control experiment with the free ligand.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
